Tibenelast

Description

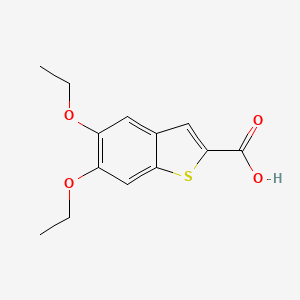

Structure

3D Structure

Properties

CAS No. |

97852-72-7 |

|---|---|

Molecular Formula |

C13H14O4S |

Molecular Weight |

266.31 g/mol |

IUPAC Name |

5,6-diethoxy-1-benzothiophene-2-carboxylic acid |

InChI |

InChI=1S/C13H14O4S/c1-3-16-9-5-8-6-12(13(14)15)18-11(8)7-10(9)17-4-2/h5-7H,3-4H2,1-2H3,(H,14,15) |

InChI Key |

PDUXMHXBBXXJFQ-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OCC |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C=C(S2)C(=O)O)OCC |

Appearance |

Solid powder |

Other CAS No. |

97852-72-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5,6-diethoxybenzo(b)thiophene-2-carboxylic acid LY 186655 LY-186655 tibenclast tibenelast tibenelast sodium |

Origin of Product |

United States |

Chemical Synthesis and Analog Design

Established Synthetic Routes to Tibenelast

The synthesis of this compound, chemically known as 5,6-diethoxybenzo[b]thiophene-2-carboxylic acid, involves the construction of the benzo[b]thiophene ring system and the introduction of the ethoxy substituents and the carboxylic acid group. While specific detailed synthetic routes for this compound itself are not extensively detailed in readily available public literature, the synthesis of related benzo[b]thiophene derivatives often involves the formation of the thiophene (B33073) ring fused to a benzene (B151609) ring. General synthetic strategies for benzo[b]thiophenes can involve the cyclization of appropriately substituted benzene or thiophene precursors.

Key Synthetic Intermediates and Reaction Pathways

The synthesis of benzo[b]thiophenes typically involves the formation of the five-membered thiophene ring onto a pre-existing benzene ring or vice versa. Common approaches include the Gewald reaction, which involves the condensation of a ketone or aldehyde with an α-mercapto ketone or ester in the presence of a base and sulfur, or variations of the Stobbe condensation followed by cyclization. Another route could involve the reaction of a thiophenol derivative with an appropriately substituted alkyne or alkene. The introduction of the ethoxy groups at the 5 and 6 positions and the carboxylic acid at the 2 position would be achieved through specific functionalization steps depending on the chosen route. For instance, ethoxy groups could be introduced via Williamson ether synthesis using an ethoxide and a halogenated precursor, while the carboxylic acid could be formed through oxidation of an aldehyde or ester hydrolysis.

Given the structure of this compound, a potential synthetic pathway might involve starting with a suitably substituted benzene precursor, such as a 1,2-dihalobenzene or a 1,2-dihydroxybenzene, and building the thiophene ring. Alternatively, a thiophene derivative could be functionalized and then fused with a benzene ring. The diethoxy substituents would likely be introduced at an appropriate stage where the corresponding hydroxyl groups or halogens are present on the benzene ring. The carboxylic acid group could be appended to the thiophene ring through various methods, such as directed metallation followed by carboxylation or through the modification of a precursor with a nitrile or ester group.

Methodological Considerations in this compound Synthesis

Methodological considerations in the synthesis of compounds like this compound include achieving regioselectivity and chemoselectivity during cyclization and functionalization steps. Protecting groups may be necessary to selectively functionalize certain positions while leaving others untouched. Reaction conditions, such as temperature, solvent, and choice of reagents, are critical for maximizing yield and purity and minimizing unwanted side reactions. Purification techniques, such as chromatography and crystallization, are essential to isolate the desired product with high purity. The synthesis of the sodium salt of this compound nih.govlabsolu.ca would involve treating the carboxylic acid form with a sodium base.

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives of a lead compound like this compound are fundamental aspects of medicinal chemistry. This process aims to explore the structure-activity relationship (SAR) and identify compounds with improved potency, selectivity, pharmacokinetic properties, and reduced toxicity.

Strategies for Rational Structural Modification

Rational structural modification strategies for designing this compound analogs would involve systematically altering different parts of the molecule to understand their contribution to biological activity. Based on the structure of this compound (a benzo[b]thiophene with ethoxy groups and a carboxylic acid), potential modification strategies could include:

Modification of the Carboxylic Acid Group: Replacing the carboxylic acid with other acidic functionalities (e.g., tetrazole) or isosteres, or converting it to esters or amides, could alter polarity, solubility, and interactions with the biological target.

Modification of the Ethoxy Groups: Varying the length or nature of the alkoxy chains at the 5 and 6 positions (e.g., methoxy, propoxy, or halogenated alkoxy groups) could impact lipophilicity and steric interactions.

Modification of the Benzo[b]thiophene Core: Altering the substitution pattern on the benzene ring or modifying the thiophene ring itself (e.g., replacing sulfur with selenium or oxygen, or introducing additional substituents) could lead to significant changes in the molecular shape, electronic properties, and interactions with the target.

Isosteric Replacements: Replacing atoms or groups with others having similar electronic and steric properties (e.g., replacing the thiophene sulfur with a different atom or incorporating a different heterocyclic system) can lead to novel scaffolds with potentially altered activity profiles.

These modifications are often guided by computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, to predict the potential impact of structural changes on binding affinity and biological response. rsc.orgnih.gov

Exploration of Novel Chemical Scaffolds Inspired by this compound

Beyond direct modifications of the this compound structure, the exploration of novel chemical scaffolds inspired by this compound involves designing compounds that retain some key features of this compound but are based on entirely different core structures. researchgate.netnih.gov This "scaffold hopping" approach can lead to the discovery of compounds with distinct properties and potentially novel mechanisms of action. lifechemicals.com

For example, a novel scaffold inspired by this compound might retain the acidic functionality and lipophilic regions but incorporate a different bicyclic or tricyclic system instead of the benzo[b]thiophene. The spatial arrangement of the key functional groups would be considered to mimic the presumed pharmacophore of this compound. This could involve designing compounds with alternative heterocyclic or carbocyclic cores that can present the carboxylic acid and lipophilic substituents in a similar three-dimensional orientation. nih.gov The synthesis of such novel scaffolds would require developing entirely new synthetic routes, potentially utilizing diverse chemical reactions and building blocks. frontiersin.org

The exploration of novel scaffolds is often driven by high-throughput screening of diverse chemical libraries or by de novo design algorithms that generate novel molecular structures based on desired properties and interactions with a target. nih.gov

Molecular Mechanisms of Action and Target Interactions

Primary Molecular Targets of Tibenelast

This compound exerts its effects through interactions with specific molecular targets within cells. The most prominent of these targets include phosphodiesterase (PDE) enzymes and the T1R3 glucose-sensing receptor.

Phosphodiesterase (PDE) Enzyme Inhibition

Phosphodiesterases are a superfamily of enzymes that play a crucial role in regulating intracellular levels of cyclic nucleotides, specifically cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). These cyclic nucleotides act as second messengers, mediating a wide range of cellular processes. By hydrolyzing cAMP and cGMP, PDEs terminate signaling cascades initiated by these molecules. atsjournals.orgresearchgate.net Inhibition of PDEs leads to increased intracellular concentrations of cyclic nucleotides, thereby prolonging and enhancing their downstream effects. wikipedia.org

The PDE superfamily comprises numerous isoforms, each with distinct substrate specificities, kinetic properties, regulatory mechanisms, and tissue distributions. atsjournals.orgresearchgate.netnih.gov While some compounds inhibit multiple PDE isoforms non-selectively, others exhibit selectivity for particular families or subfamilies. atsjournals.org this compound has been characterized as a selective phosphodiesterase inhibitor. nih.gov Pharmacological studies have indicated that it demonstrates moderate activity against PDE enzymes found in lung and stomach tissues, while being a very weak inhibitor of the heart enzyme. nih.gov

A notable characteristic of this compound's PDE inhibitory profile is its selectivity for neutrophil PDE. Research has shown that the concentration required to inhibit 50% of enzymatic activity (IC50) for this compound is significantly lower, specifically 20- to 30-fold lower, for neutrophil PDE compared to PDE from other tissues. nih.gov This suggests a preferential interaction with the PDE isoforms present in neutrophils, which are key cells involved in inflammatory responses.

Among the various PDE isoforms, PDE4 is particularly relevant in the context of inflammatory and immune cells, including neutrophils, monocytes, macrophages, T and B lymphocytes, eosinophils, and mast cells. reumatologiaclinica.orgfrontiersin.org PDE4 enzymes are primarily responsible for hydrolyzing cAMP in these cells. researchgate.netfrontiersin.org Inhibition of PDE4 leads to elevated intracellular cAMP levels, which in turn can modulate inflammatory responses. frontiersin.org this compound has been identified as a weak PDE4 inhibitor. atsjournals.orgatsjournals.org

Increased cAMP levels resulting from PDE4 inhibition can activate protein kinase A (PKA) and exchange protein activated by cAMP (Epac). frontiersin.org PKA activation can lead to the phosphorylation of various substrates, including transcription factors like cAMP-responsive element binding protein (CREB) and activating transcription factor 1 (ATF-1), influencing gene expression and the production of anti-inflammatory cytokines. reumatologiaclinica.orgfrontiersin.org Inhibition of PDE4 has also been shown to suppress the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and modulate the synthesis of interleukins. mdpi.commdpi.com

Research findings indicate that PDE4 inhibition can impact neutrophil function, including the reduction of superoxide (B77818) generation. nih.gov this compound was found to be significantly more potent than aminophylline (B1665990) in inhibiting superoxide generation from platelet-activating factor (PAF)-primed polymorphonuclear leukocytes challenged with a chemotactic factor. nih.gov This suggests that the selective inhibition of neutrophil PDE, likely involving PDE4, contributes to this compound's effects on inflammatory cell activity.

Clinical studies involving PDE4 inhibitors, including an early study with this compound, have explored their potential in respiratory conditions like asthma. atsjournals.orgnih.gov While some studies with other selective PDE4 inhibitors have shown effects on asthmatic responses, the early study with this compound showed no statistically significant improvements in airway function after oral administration, classifying it as a weak PDE4 inhibitor in that context. atsjournals.orgatsjournals.orgnih.gov

T1R3 Glucose-Sensing Receptor Interaction

Beyond its effects on phosphodiesterases, some research suggests a potential interaction of this compound with the T1R3 receptor. The T1R3 receptor is a component of the sweet taste receptor, which is a heterodimer formed with T1R2 (T1R2/T1R3). biorxiv.orgnih.govresearchgate.net This receptor complex belongs to the G-protein coupled receptor (GPCR) family C and is responsible for detecting a wide range of sweet-tasting molecules, including sugars, some amino acids, and proteins. nih.govresearchgate.net The T1R3 subunit can also form homodimers that respond to sweet taste at high concentrations. researchgate.net

Studies on the sweet taste receptor have identified multiple binding sites within the extracellular domains of the T1R2 and T1R3 subunits, including the Venus flytrap (VFT) domain. biorxiv.orgresearchgate.net The VFT domain of T1R3 is known to interact with various sweeteners. biorxiv.org While the primary function of T1R2/T1R3 is taste perception, these receptors are also expressed in other tissues and have been implicated in various physiological processes. nih.gov

Research has explored the interaction of different ligands with the T1R2/T1R3 receptor. nih.gov Although the precise nature and functional implications of this compound's interaction with the T1R3 receptor require further detailed investigation, its potential to interact with this glucose-sensing receptor adds another layer of complexity to its molecular profile. nih.govresearchgate.net

Intracellular Signaling Pathway Modulation

This compound's interaction with its primary molecular targets, particularly PDE enzymes, leads to the modulation of intracellular signaling pathways. The inhibition of PDEs, especially PDE4, results in increased intracellular levels of cAMP. wikipedia.orgfrontiersin.org Elevated cAMP activates PKA and Epac, triggering downstream signaling cascades. frontiersin.org

The activation of PKA by increased cAMP levels can lead to the phosphorylation of numerous proteins involved in various cellular functions, including inflammation, immune responses, and smooth muscle relaxation. atsjournals.org For instance, PKA-mediated phosphorylation can influence the activity of ion channels, contractile proteins, and transcription factors. atsjournals.org In immune cells, the cAMP/PKA pathway plays a critical role in regulating cell activation, proliferation, and the release of inflammatory mediators. reumatologiaclinica.orgfrontiersin.orgmdpi.com

The modulation of intracellular signaling pathways by this compound, primarily through the cAMP-dependent pathway downstream of PDE inhibition, contributes to its observed biological effects. atsjournals.orgnih.govfrontiersin.org This includes the inhibition of superoxide generation in neutrophils and the potential to influence inflammatory processes. nih.govfrontiersin.org The precise details of all intracellular pathways modulated by this compound and the full extent of their functional consequences are areas of ongoing research.

Cyclic Nucleotide (cAMP, cGMP) Metabolism and Regulation

Cyclic nucleotides, cAMP and cGMP, act as crucial second messengers in various cellular processes, including those relevant to inflammatory and smooth muscle function. nih.gov Their intracellular levels are tightly controlled by adenylyl and guanylyl cyclases, which synthesize cAMP from ATP and cGMP from GTP, respectively, and by phosphodiesterases (PDEs), which catalyze their hydrolysis and inactivation. nih.gov By inhibiting PDEs, this compound can prevent the breakdown of cAMP and cGMP, leading to elevated intracellular concentrations of these cyclic nucleotides. med-bio.cnnih.gov This elevation in turn can influence downstream signaling cascades. Theophylline (B1681296), another compound studied for its effects on cyclic nucleotides, also inhibits phosphodiesterase, thereby elevating tissue cyclic AMP concentrations. biologists.com

Downstream Effector Systems (e.g., Protein Kinase A)

Elevated levels of cyclic nucleotides can activate downstream effector systems. For instance, increased intracellular cAMP primarily activates Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. nih.govplos.orgwikipedia.org PKA is a serine/threonine kinase that, upon binding of cAMP to its regulatory subunits, releases active catalytic subunits. plos.orgaklectures.com These active catalytic subunits can then phosphorylate a variety of substrate proteins, including enzymes, ion channels, and transcription factors, thereby altering their activity and influencing cellular function. nih.govatsjournals.org Similarly, cGMP can activate Protein Kinase G (PKG). nih.gov The phosphorylation of target proteins by PKA and PKG mediates the downstream effects of increased cyclic nucleotide levels. nih.govatsjournals.org Some subtypes of PDE3 are substrates for PKA, and phosphorylation by PKA can enhance their activity. atsjournals.org

Biophysical and Biochemical Characterization of Ligand-Target Binding

Understanding the interaction between this compound and its target enzymes, particularly PDEs, involves characterizing the biophysical and biochemical aspects of their binding.

Binding Kinetics and Affinity Determination (k_on, k_off, K_d)

Ligand-target binding is characterized by kinetic parameters, including the association rate constant (k_on) and the dissociation rate constant (k_off). mdpi.comboisestate.edu These constants describe the rates at which a ligand binds to and dissociates from its target, respectively. mdpi.com The ratio of k_off to k_on defines the equilibrium dissociation constant (K_d), which is a measure of binding affinity. mdpi.compharmacologycanada.orgauckland.ac.nz A smaller K_d value indicates higher binding affinity, meaning the ligand binds more tightly to its target. pharmacologycanada.orgauckland.ac.nz Binding affinity experiments are performed to monitor the target's signal over a dilution series of the ligand to derive the K_d. nanotempertech.com Computational methods are increasingly used to predict binding kinetic rates and gain insight into protein-drug binding paths and mechanisms. boisestate.edunih.govunisyscat.de The binding affinity, represented by the K_d, can be used as a measure of how tightly a ligand binds to a receptor. pharmacologycanada.org

Relationship of Receptor Occupancy to Functional Outcomes

Receptor occupancy refers to the fraction of binding sites on a target that are occupied by a ligand. auckland.ac.nz While receptor occupancy is a direct measure of ligand binding, the relationship between receptor occupancy and functional outcomes is not always linear. nih.govnih.gov This means that the degree of a biological effect may not be directly proportional to the percentage of receptors bound by the ligand. nih.gov Factors such as the presence of a high margin of safety, where only a small fraction of receptors needs to be activated to trigger a significant response, can lead to a non-linear relationship. nih.gov The extent of this non-linearity can depend on parameters representing kinetic constants and the concentration of endogenous ligands. nih.gov Target engagement, as measured by receptor occupancy, is considered an initial step toward the initiation of pharmacodynamic effects, but numerous factors can influence the final clinical response. nih.gov

Preclinical Pharmacology and Efficacy in Disease Models

In Vitro Pharmacological Studies

In vitro investigations have explored the direct effects of tibenelast on key cellular processes involved in allergic and inflammatory reactions, as well as its inhibitory activity against specific enzymes.

Cellular Assays for Functional Activity

Cellular assays have been instrumental in characterizing the functional impact of this compound on immune and respiratory cells.

This compound has demonstrated the ability to inhibit histamine (B1213489) release from various human tissues. Studies using human leukocytes, skin fragments, and lung fragments have shown that this compound causes a dose-dependent inhibition of histamine release induced by stimuli such as anti-IgE. uliege.benih.govresearchgate.net In human leukocytes, this compound exhibited dose-dependent inhibition on anti-IgE-induced histamine release, although at a concentration of 3 x 10-3 M, theophylline (B1681296) was significantly more effective (mean inhibition 94%) compared to this compound (mean inhibition 42%). uliege.benih.gov On lung fragments, both theophylline and this compound (at concentrations ranging from 3 x 10-5 M to 3 x 10-3 M) showed strong and comparable inhibitory effects on anti-IgE-induced histamine release, reaching a maximum mean inhibition of 65%. uliege.benih.gov Histamine release induced by compound 48/80 in sliced human foreskin was reduced by approximately 37% with both drugs at a concentration of 3 x 10-3 M. uliege.benih.gov These findings suggest that this compound can inhibit immunological histamine release from human lung and cutaneous mast cells, as well as basophils, with an activity pattern similar to that of theophylline in vitro. uliege.benih.gov

Here is a summary of the histamine release inhibition data:

| Source Tissue | Stimulus | This compound Concentration (M) | Mean Inhibition (%) | Comparator (Theophylline) Inhibition (%) |

| Human Leukocytes | Anti-IgE | 3 x 10-3 | 42 | 94 |

| Human Lung Fragments | Anti-IgE | 3 x 10-5 - 3 x 10-3 | Up to 65 | Comparable to this compound |

| Human Skin (Foreskin) | Compound 48/80 | 3 x 10-3 | ~37 | ~37 |

This compound has been shown to inhibit superoxide (B77818) generation from polymorphonuclear leukocytes (PMNL). nih.gov Specifically, this compound was found to be significantly more potent than aminophylline (B1665990) in inhibiting superoxide generation from platelet-activating factor (PAF)-primed PMNL challenged with the chemotactic factor N-formyl-methionyl-leucyl-phenylalanine (fMLP). nih.gov It was approximately 100 times more potent than aminophylline in this specific assay. nih.gov However, this compound was less effective in systems primed with tumor necrosis factor and did not inhibit superoxide generation during phagocytosis or when stimulated by other soluble stimuli like phorbol-12-myristate-13-acetate (PMA) or the calcium ionophore A23187. nih.gov These results suggest that this compound's inhibition of superoxide release from PMNL may occur via a selective inhibition of PDE. nih.gov

While not directly detailed in the provided search results for this compound specifically elevating cAMP levels in the same context as the other cellular assays, the mechanism of action as a phosphodiesterase inhibitor strongly implies an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. uliege.benih.govresearchgate.netnih.gov Phosphodiesterase inhibitors function by preventing the degradation of cAMP, thereby leading to its accumulation within cells. researchgate.netgoogle.com Elevation of intracellular cAMP is a known mechanism for inhibiting inflammatory responses, including the release of pro-inflammatory cytokines and the inhibition of superoxide generation in neutrophils. researchgate.netgoogle.comresearchgate.net Studies on other PDE inhibitors, including some PDE4 inhibitors, have demonstrated their ability to elevate intracellular cAMP levels in human neutrophils. researchgate.net

Enzyme Inhibition Assays and IC50 Determinations

This compound has been characterized as a selective phosphodiesterase (PDE) inhibitor. nih.gov Enzyme inhibition assays have determined its half-maximal inhibitory concentration (IC50) against PDE enzymes from different tissues. nih.gov this compound showed moderate activity against PDE enzymes from lung and stomach tissues, while being a very weak inhibitor of the heart enzyme. nih.gov The IC50 for this compound was found to be 20- to 30-fold lower for neutrophil PDE compared to PDE from other tissues. nih.gov The IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function, such as enzyme activity, in vitro. wikipedia.orgevotec.com

Here is a summary of the PDE inhibition data based on IC50 values:

| Enzyme Source | Relative IC50 (compared to Neutrophil PDE) |

| Neutrophil | 1x |

| Lung | 20-30x higher |

| Stomach | 20-30x higher |

| Heart | Much higher (very weak inhibitor) |

Organ Bath Studies (e.g., Guinea Pig Tracheal Contraction Reversal)

Organ bath studies are commonly used to investigate the effects of compounds on the contractile and relaxant responses of isolated tissues, such as smooth muscle from airways. dmt.dkadinstruments.comanimalab.euorchidscientific.com These studies involve maintaining tissue segments in a controlled environment and measuring changes in force or tension in response to the addition of drugs or electrical stimulation. dmt.dkadinstruments.comanimalab.eu this compound has been shown to induce concentration-dependent reversal of prostaglandin (B15479496) F2alpha-induced contraction in isolated guinea-pig superfused trachea in vitro. researchgate.net This demonstrates its relaxant effect on airway smooth muscle, which is relevant to its potential bronchodilating activity observed in animal models. uliege.benih.govresearchgate.netresearchgate.net

In Vitro Stability and Proteolytic Degradation Studies

Studies investigating the in vitro stability and proteolytic degradation of therapeutic agents are crucial for understanding their pharmacokinetic properties. These studies typically involve incubating the compound in biological matrices such as serum or plasma to assess its degradation over time and identify potential cleavage sites nih.govnih.gov. The spectrum of active proteases can vary depending on the matrix used, such as serum obtained after complete blood coagulation or plasma supplemented with anticoagulants nih.govnih.gov. While general methods for studying proteolytic degradation of compounds like peptides in vitro have been described nih.govnih.govgoogleapis.com, specific data regarding the in vitro stability and proteolytic degradation of this compound were not found in the provided search results.

In Vivo Studies in Preclinical Animal Models

Preclinical animal models are widely used to evaluate the potential efficacy of drug candidates before human trials. Various models are employed to mimic human diseases and assess the pharmacological effects of compounds.

Models of Allergic Pulmonary Inflammation (e.g., Ovalbumin-Sensitized Guinea Pigs)

Ovalbumin (OVA)-sensitized guinea pigs represent a common animal model used to study allergic pulmonary inflammation, a key feature of conditions like asthma nih.govamegroups.cnnih.govd-nb.infopsu.edu. In this model, animals are typically sensitized to ovalbumin, often with an adjuvant, and subsequently challenged with aerosolized ovalbumin to induce an allergic response in the lungs amegroups.cnnih.gov. This response is characterized by features such as hemorrhage, influx of inflammatory cells, including significant eosinophilic infiltration, and changes in the nasal mucosa like goblet cell metaplasia nih.govamegroups.cnpsu.edu. Assessment methods can include histopathology and analysis of bronchoalveolar lavage fluid nih.govamegroups.cn. While this model is a standard tool for evaluating anti-allergic and anti-inflammatory agents amegroups.cnd-nb.info, specific research findings detailing the efficacy of this compound in ovalbumin-sensitized guinea pig models were not available in the provided search results.

Assessment of Bronchodilator Activity (e.g., Lung Resistance, Dynamic Compliance)

The assessment of bronchodilator activity often involves measuring changes in lung mechanics, such as pulmonary resistance (RL) and dynamic compliance (Cdyn) nih.govphysio-pedia.comnih.govphysiology.org. Dynamic compliance reflects the compliance measured during breathing and is influenced by both lung compliance and airway resistance physio-pedia.comnih.gov. Static compliance, in contrast, is measured when there is no airflow and reflects only the elastic resistance of the lungs physio-pedia.comnih.govhamilton-medical.com. Techniques exist for measuring these parameters in animal models like guinea pigs physiology.org. While these measures are standard for evaluating the effects of bronchodilator agents nih.gov, specific data on this compound's effects on lung resistance and dynamic compliance were not found in the provided search results.

Anti-Anaphylactic and Anti-Inflammatory Effects (e.g., Eosinophil Recruitment)

Eosinophils play a significant pro-inflammatory role in various diseases, particularly in allergic inflammation, where their recruitment to tissues like the asthmatic lung is a hallmark nih.govcaldic.comfrontiersin.orgfrontiersin.org. Anti-inflammatory therapies often aim to reduce eosinophilic infiltration and modulate their activity caldic.comfrontiersin.orgfrontiersin.orgmedrxiv.org. While the importance of targeting eosinophils and reducing inflammation in allergic and anaphylactic responses is well-recognized nih.govfrontiersin.orgfrontiersin.org, specific research findings on the anti-anaphylactic or anti-inflammatory effects of this compound, including its impact on eosinophil recruitment, were not available in the provided search results.

Pharmacodynamic Biomarker Modulation (e.g., cAMP, Norepinephrine (B1679862) Levels)

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug. Modulation of biomarkers such as cyclic adenosine monophosphate (cAMP) and norepinephrine levels can be indicative of a compound's mechanism of action dokumen.pubmanchester.ac.ukepdf.pub. cAMP is a key second messenger involved in various cellular processes, often modulated by agents acting on G-protein-coupled receptors dokumen.pubmanchester.ac.ukepdf.pub. Norepinephrine is a neurotransmitter and hormone involved in the sympathetic nervous system epdf.pub. While these biomarkers are relevant in pharmacological studies, specific information regarding this compound's modulation of cAMP or norepinephrine levels was not found in the provided search results.

Pharmacological Interactions and Synergistic Effects (e.g., with Epinephrine)

Evaluating pharmacological interactions and potential synergistic effects with other medications is an important part of preclinical assessment googleapis.comgoogleapis.com. Synergistic effects occur when the combined effect of two or more compounds is greater than the sum of their individual effects googleapis.comgoogleapis.com. Epinephrine (B1671497), for example, is a sympathomimetic agent with various interactions with other drugs nih.govdrugbank.com. However, specific information regarding pharmacological interactions or synergistic effects involving this compound, including with Epinephrine, was not available in the provided search results.

Emerging Disease Models and Translational Research Tools

The development and application of emerging disease models are critical for assessing the potential of novel therapeutic agents such as this compound. These models aim to more accurately recapitulate the complex pathology of human diseases compared to traditional models, thereby improving the translatability of preclinical findings. tno.nlosf.iofrontiersin.org Translational research tools encompass a range of methodologies and systems designed to provide insights into human disorders and predict clinical efficacy. nih.govnih.gov

While specific detailed research findings and data tables directly linking this compound to efficacy in emerging disease models were not extensively found in the search results, the broader context of preclinical research highlights the importance of these models and tools. Emerging infectious diseases, for instance, necessitate the urgent development of animal models to study etiology, host immune responses, and evaluate potential vaccines or drugs. nih.gov Techniques such as viral receptor humanization or pathogen-targeted tissue humanization are employed to make laboratory animals susceptible to human-specific pathogens, thereby creating relevant models. nih.gov

Translational preclinical efficacy models are continuously being developed and refined, particularly for complex conditions like metabolic, cardiovascular, and fibrotic diseases. tno.nl These models prioritize the replication of disease mechanisms and pathways known to be important in human patients. tno.nl Validation of these models often involves studying the effects of compounds with known clinical efficacy and comparing the results. tno.nl

Translational research also involves defining and utilizing biological systems as "tools" that provide insight into human disorders, even if they don't precisely replicate the full phenotype of the disease. nih.gov This perspective encourages the use of diverse systems for experimental analysis. nih.gov

The field of translational research in neurological and psychiatric diseases also relies heavily on preclinical models, ranging from in vitro systems to in vivo models, to simulate disease conditions and explore the interplay of genetics, environment, and pharmacology. nih.gov These models facilitate the testing of potential treatments and the evaluation of therapeutic efficacy. nih.gov

Although direct data on this compound in these emerging specific models was not located, the principles of utilizing more representative disease models and translational tools are fundamental to the preclinical evaluation of compounds like this compound to better predict their potential clinical success. The high failure rate of drugs in clinical trials underscores the need for improved preclinical models that offer better translatability. osf.iofrontiersin.org

Compound Information

| Compound Name | PubChem CID |

| This compound | 59913 alfa-chemistry.com |

| This compound Sodium | 23700081 nih.gov |

Interactive Data Table (Example based on search result context - no specific this compound data found for this section)

Structure Activity Relationship Sar and Computational Studies

Identification of Key Structural Features Governing Biological Activity

Identifying the key structural features responsible for a compound's biological activity is the cornerstone of SAR. This involves systematically altering different parts of the molecule and observing the resulting changes in potency, selectivity, and other relevant biological endpoints gardp.org. For Tibenelast, understanding which functional groups or structural motifs are critical for its interaction with its biological target(s) is essential. While specific detailed research findings on this compound's precise key structural features were not extensively detailed in the search results, the general principles of SAR apply. These principles suggest that features such as the arrangement of aromatic rings, the nature of linker atoms, the length and flexibility of alkyl chains, and the presence and type of heteroatoms (like sulfur and oxygen in this compound's structure, C13H14O4S ebi.ac.uk) and functional groups (like the sulfonyl group and the carboxylic acid or its salt form nih.govlabsolu.ca) would likely play significant roles in its binding affinity and biological effect. Studies on other compound classes, such as H₁ receptor antagonist antihistamines, highlight the importance of specific structural components like aromatic substitutions, linker atoms (Oxygen, Carbon, or Nitrogen), alkyl chains, and terminal nitrogen atoms for activity firsthope.co.in. Similarly, the presence and position of specific amino acid residues are critical for the biological activity of peptides googleapis.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by developing mathematical models that correlate a compound's biological activity with its physicochemical properties or structural descriptors jocpr.commedcraveonline.comwikipedia.org. These models can then be used to predict the activity of new, untested compounds medcraveonline.comwikipedia.org. QSAR models utilize descriptors that quantify various molecular characteristics, such as size, shape, electronegativity, lipophilicity (logP), and hydrogen bonding capacity jocpr.com. The process typically involves selecting a set of compounds with known structures and activities, calculating their molecular descriptors, building a statistical model that relates the descriptors to the activity, and validating the model's predictive power mdpi.com. QSAR has been widely applied in drug discovery to prioritize compounds, guide lead optimization, and predict toxicity jocpr.commdpi.com. For this compound, QSAR modeling could involve analyzing a series of its analogs to build a model that predicts their potency based on calculated molecular properties. This approach helps in understanding which specific molecular properties, influenced by structural features, are most critical for its activity. Studies on other compound series, such as thiazolidine (B150603) 4-one derivatives, demonstrate how QSAR models can identify descriptors positively or negatively correlated with biological activity nih.gov.

Pharmacophore Development and Molecular Docking Studies

Pharmacophore development and molecular docking studies are computational techniques used to understand the molecular basis of drug-target interactions mdpi.comnih.gov. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target and to trigger its biological response mdpi.comnih.gov. These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and ionizable groups nih.gov. Pharmacophore models can be developed based on a set of active ligands (ligand-based) or on the structure of the biological target (structure-based) mdpi.commedsci.org. Molecular docking, on the other hand, predicts the preferred binding orientation (pose) of a ligand within the binding site of a target protein and estimates the binding affinity mdpi.comjapsonline.complos.org. By simulating the interaction between this compound (or its analogs) and its putative target(s), molecular docking can provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the complex. Combining pharmacophore modeling with molecular docking allows for virtual screening of large chemical databases to identify potential new compounds with similar binding properties to this compound mdpi.complos.org. This integrated approach is a powerful tool in rational drug design mdpi.comjapsonline.com.

Application of Artificial Intelligence and Machine Learning in SAR

The application of Artificial Intelligence (AI) and Machine Learning (ML) techniques has revolutionized SAR studies deepblock.netesa.inticeye.com. AI/ML models can analyze vast amounts of chemical structure and biological activity data to identify complex relationships that might not be apparent through traditional methods collaborativedrug.com. These techniques can be used to build predictive models for biological activity, optimize molecular properties, and even generate novel molecular structures with desired characteristics collaborativedrug.com. In the context of SAR, ML algorithms can process large datasets of compounds and their activities to build models that predict the activity of new compounds based on their structural features collaborativedrug.com. This is particularly useful when dealing with complex biological systems or when the precise mechanism of action is not fully understood. While the search results provided general information on AI/ML in SAR and specifically in analyzing Synthetic Aperture Radar (SAR) imagery deepblock.netesa.inticeye.comgithub.commdpi.com, their specific application to this compound's SAR was not detailed. However, the general principles suggest that AI/ML could be applied to this compound and its analogs to build more robust predictive models for activity, explore the chemical space around this compound, and potentially identify novel structural motifs that contribute to its biological effects.

Rational Design of New Molecules Based on SAR Insights

Rational design is an approach to drug discovery that relies on understanding the biological target and the interactions between the target and potential drug molecules to design new compounds with improved properties scitechnol.com. Insights gained from SAR, QSAR, pharmacophore modeling, and molecular docking studies are directly applied in the rational design process japsonline.comnih.gov. By understanding which structural features are essential for activity, which properties influence potency or selectivity, and how the molecule interacts with its target, medicinal chemists can make informed decisions about how to modify the existing structure of this compound to enhance its therapeutic profile gardp.orgjocpr.comscitechnol.com. This could involve modifying functional groups to improve binding affinity, altering the scaffold to enhance metabolic stability or bioavailability, or introducing substituents to improve selectivity for a particular target or reduce off-target effects. Rational design, guided by computational SAR insights, allows for a more targeted and efficient approach to discovering and optimizing new drug candidates compared to traditional random screening methods japsonline.comscitechnol.com. Studies on rational design in other areas, such as improving enzyme thermostability or designing antitoxins, demonstrate how structural insights can directly inform the design of new molecules with enhanced properties nih.govnih.gov.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Compound Quantification in Biological Matrices (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are widely used for separating components within a mixture, making them essential for quantifying specific compounds in complex biological matrices such as plasma, tissue, or cell lysates. High-Performance Liquid Chromatography (HPLC) is a prominent example of such a technique. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase as they pass through a column rroij.com. This differential migration allows for the isolation and subsequent detection and quantification of the target analyte.

Quantification of a compound like Tibenelast in biological matrices using HPLC typically involves several steps, including sample collection, sample preparation to remove interfering substances and concentrate the analyte, chromatographic separation, and detection drawellanalytical.com. Sample preparation is particularly critical for biological matrices due to their complexity and the potential for matrix effects, which can interfere with accurate quantification drawellanalytical.comnih.gov. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed to clean up biological samples before HPLC analysis drawellanalytical.com.

While specific detailed findings for this compound quantification in biological matrices using HPLC were not extensively detailed in the search results, the principles of HPLC for quantifying compounds in biological samples are well-established in research nih.govresearchgate.net. Validated HPLC methods for quantification in biological matrices demonstrate parameters such as selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and reproducibility nih.govresearchgate.net.

Spectroscopic and Spectrometric Methods for Structural Elucidation and Purity Assessment

Spectroscopic and spectrometric methods are indispensable tools for determining the structure of a chemical compound and assessing its purity. These techniques probe the interaction of the compound with electromagnetic radiation or measure the mass-to-charge ratio of its ions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule flashcards.worldd-nb.info. Different NMR experiments (e.g., 1H NMR, 13C NMR, 2D NMR) can reveal the types and numbers of hydrogen and carbon atoms, as well as their neighboring environments researchgate.netphcogj.com.

Mass Spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its elemental composition and structural subunits thermofisher.com. When coupled with chromatographic techniques like HPLC (HPLC-MS), it becomes a very powerful tool for identifying and quantifying components in complex mixtures and confirming the identity of a separated compound numberanalytics.comnih.gov. Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by fragmenting selected ions and analyzing the resulting fragments thermofisher.comresearchgate.net.

Infrared (IR) spectroscopy can identify functional groups present in a molecule based on characteristic vibrational frequencies flashcards.worldphcogj.com. UV-Visible (UV-Vis) spectroscopy can be used to assess purity and concentration, particularly for compounds that absorb light in the UV-Vis range flashcards.world.

While specific spectroscopic or spectrometric data for the structural elucidation or purity assessment of this compound were not prominently featured in the search results, these techniques are standard in the characterization of organic compounds in research utas.edu.auresearchgate.net.

Radioligand Binding Assays for Receptor Interaction Analysis

Radioligand binding assays are a highly sensitive method used to study the interaction of a compound with a biological target, such as a receptor oncodesign-services.comwikipedia.org. These assays typically involve using a radioactively labeled ligand (radioligand) that binds to the receptor oncodesign-services.comsci-hub.se. By incubating the receptor preparation with the radioligand, and potentially with varying concentrations of an unlabeled test compound like this compound, researchers can determine parameters such as the affinity of the test compound for the receptor (Ki), the density of receptors (Bmax), and the binding mechanism oncodesign-services.comnih.gov.

Competition binding assays, a common format, involve incubating a fixed concentration of radioligand with the receptor in the presence of increasing concentrations of the unlabeled compound oncodesign-services.comsci-hub.se. The degree to which the unlabeled compound inhibits the binding of the radioligand provides information about its affinity for the receptor site oncodesign-services.com. Radioligand binding assays are valuable for screening compounds and characterizing their interactions with specific receptors uam.es.

Fluorescence-Based Assays for Kinetic Studies

Fluorescence-based assays utilize the emission of light by fluorescent molecules to study biological processes, including the kinetics of molecular interactions chemrxiv.orgbiolscigroup.us. These assays can be designed such that a change in fluorescence properties occurs upon binding or a specific reaction, allowing for real-time monitoring of kinetic events nih.govresearchgate.net.

In the context of studying compound interactions, fluorescence-based assays can be used to determine kinetic parameters such as association (kon) and dissociation (koff) rate constants wikipedia.orgnicoyalife.com. These parameters provide insights into the speed at which a compound binds to and dissociates from its target. While the search results provided general information on the application of fluorescence-based assays for kinetic studies, specific details regarding their use with this compound were not found. However, the principles of using changes in fluorescence upon binding or reaction are broadly applicable for kinetic investigations of molecular interactions nih.govresearchgate.net.

Potential Therapeutic Applications in Academic Research Contexts

Research in Respiratory Diseases (e.g., Asthma, Allergic Rhinitis)

Research has investigated Tibenelast as a potential agent for the treatment of respiratory conditions such as asthma and allergic rhinitis. This compound has been described as an anti-asthma agent in academic literature. medchemexpress.com Studies in animal models, such as guinea pigs, have shown this compound to be orally active against anaphylactic shock induced by high dose antigen aerosol. researchgate.net In experiments using a lower aerosol challenge that caused bronchoconstriction, this compound at a specific oral dose prevented these changes. researchgate.net Intravenously administered this compound was found to be more potent than aminophylline (B1665990) in normalizing pulmonary function in these models. researchgate.net Furthermore, research has indicated a synergistic effect between this compound and epinephrine (B1671497) in improving pulmonary function. researchgate.net

While the exact mechanism of action of this compound in these contexts is not fully elucidated, some research has explored its potential inhibitory effects on 5-lipoxygenase (5-LO), an enzyme involved in the production of inflammatory mediators. researchgate.net Studies have observed a concentration-related suppression of ovalbumin-induced tracheal contractions by this compound and related compounds, suggesting a common mechanism of action with the inhibition of 5-HETE formation, a product of 5-LO activity. researchgate.net

Research in Inflammatory Bowel Disease

This compound has also been mentioned in the context of research into inflammatory bowel disease (IBD). googleapis.com IBD is a chronic inflammatory condition of the gastrointestinal tract, encompassing Crohn's disease and ulcerative colitis, characterized by an exaggerated immune response to intestinal flora in genetically susceptible individuals. nih.gov While the specific research findings on this compound in IBD are not extensively detailed in the provided information, its mention suggests exploration within academic studies investigating potential therapeutic compounds for this complex disease. Research in IBD often focuses on understanding the underlying inflammatory mechanisms and identifying agents that can modulate the immune response in the gut. nih.govmimetas.com

Research in Cardiovascular Conditions

Academic research has examined the effects of this compound in the context of cardiovascular function. A study investigated the effect of this compound, characterized as a phosphodiesterase inhibitor, on isoproterenol-stimulated heart rate, cyclic AMP, and norepinephrine (B1679862) levels in normal male volunteers. nih.gov The study found that both this compound and theophylline (B1681296), another phosphodiesterase inhibitor, increased the heart rate response to isoproterenol (B85558) infusion. nih.gov However, levels of norepinephrine and cyclic AMP were not significantly different across the treatments in this study. nih.gov This research explores the interaction of this compound with adrenergic stimulation and its potential impact on heart rate, suggesting an area of investigation within cardiovascular pharmacology.

Research in Immunological Responses and Mast Cell Modulation

This compound's potential role in modulating immunological responses, particularly involving mast cells, has been a subject of academic inquiry. Mast cells are key components of the immune system, known for their role in allergic reactions but also involved in inflammatory and fibrotic processes. frontiersin.org They act as sentinel cells in tissues exposed to the external environment and participate in both innate and adaptive immunity. frontiersin.org Mast cells can influence immune responses through the release of various mediators and by interacting with other immune cells like B cells and T cells. frontiersin.orgfrontiersin.orgnih.govnih.gov

Given this compound's historical investigation as an anti-anaphylactic and anti-asthma agent, areas where mast cells play a significant role, it is consistent that academic research would explore its effects on mast cell function and broader immunological responses. researchgate.netfrontiersin.org Research in this area aims to understand how compounds like this compound might modulate mast cell activation, mediator release, and interactions with other components of the immune system, potentially influencing inflammatory and allergic processes.

Future Directions and Unexplored Avenues in Tibenelast Research

Elucidation of Ambiguous or Unclear Molecular Mechanisms

The precise molecular mechanism of Tibenelast remains largely undefined. While its classification as a phosphodiesterase inhibitor provides a foundational understanding, the specifics of its action are unclear. Future research must prioritize a deeper mechanistic elucidation.

Key areas for investigation include:

PDE Isoform Specificity: The phosphodiesterase family consists of 11 distinct families with numerous isoforms, many of which are expressed in lung tissue (e.g., PDE3, PDE4, PDE5). clevelandclinic.orgfrontiersin.org These isoforms have different roles in regulating the cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways that mediate inflammation and smooth muscle tone. youtube.com It is crucial to determine the inhibitory profile of this compound across a comprehensive panel of PDE isoforms to understand its selectivity and predict its biological effects.

Downstream Signaling Pathways: Beyond the elevation of cAMP/cGMP, the downstream consequences of this compound's action are unknown. Research should investigate its impact on key signaling molecules such as Protein Kinase A (PKA), Protein Kinase G (PKG), and Exchange Protein directly activated by cAMP (Epac), which mediate the anti-inflammatory and bronchodilatory effects of PDE inhibition.

Table 1: Known vs. Unexplored Aspects of this compound's Molecular Mechanism

| Known Information | Ambiguous or Unexplored Avenues |

|---|---|

| Acts as a phosphodiesterase (PDE) inhibitor. | Which specific PDE isoforms (e.g., PDE4A, PDE4B, PDE5) are targeted? |

| Demonstrates anti-anaphylactic and bronchodilatory activity in preclinical models. | What is the relative contribution of cAMP vs. cGMP elevation to its effects? |

| Potentiates the effects of epinephrine (B1671497). | How does it impact downstream effectors like PKA, PKG, and Epac? |

| Are there any PDE-independent mechanisms of action? |

Discovery of Novel Biological Targets and Off-Targets

A comprehensive understanding of a drug's interaction with the proteome is essential for predicting its efficacy and potential for adverse effects. For this compound, the landscape of its biological targets and off-targets is largely uncharted territory.

Future research should employ a combination of computational and experimental approaches:

Computational Prediction: In silico methods can provide initial hypotheses for potential targets. nih.gov Structure-based approaches, such as molecular docking, can be used to screen this compound against libraries of protein structures. Ligand-based methods can compare the chemical structure of this compound to known ligands to predict potential interactions. nih.govresearchgate.net

Experimental Screening: High-throughput experimental methods are needed to validate computational predictions and discover unexpected interactions. Techniques like affinity chromatography coupled with mass spectrometry, proteomic microarrays, and cellular thermal shift assays (CETSA) can identify direct binding partners of this compound on a proteome-wide scale.

Identifying off-targets is equally important. While early studies suggest this compound is a weak inhibitor of cardiac enzymes, a systematic evaluation is necessary to build a comprehensive selectivity profile and anticipate potential liabilities. nih.gov

Table 2: Methodologies for Novel Target and Off-Target Identification

| Approach | Methodology | Objective |

|---|---|---|

| Computational (In Silico) | Molecular Docking | Predict binding affinity and mode to known protein structures. |

| Pharmacophore Modeling / Similarity Screening | Identify potential targets based on structural similarity to known active compounds. | |

| Experimental (In Vitro) | Affinity Chromatography-Mass Spectrometry | Isolate and identify proteins that directly bind to an immobilized this compound molecule. |

| Proteome Microarrays | Screen for interactions against thousands of purified human proteins simultaneously. | |

| Cellular Thermal Shift Assay (CETSA) | Detect target engagement by observing changes in protein thermal stability within cells. |

Development and Validation of Advanced Disease Models for Specific Pathologies

While early studies of this compound utilized animal models, translating these findings to human disease requires more sophisticated and physiologically relevant systems. Future preclinical evaluation should leverage advanced in vitro models that better recapitulate the complexity of human respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD). acs.org

Promising advanced models include:

Primary Human Cell Cultures: Utilizing primary human bronchial epithelial cells (HBECs) and airway smooth muscle cells from healthy and diseased donors allows for the study of drug effects in a genetically diverse and disease-relevant context. frontiersin.org

Air-Liquid Interface (ALI) Cultures: Growing HBECs at an ALI allows them to differentiate into a pseudostratified epithelium, complete with mucus-producing goblet cells and ciliated cells, mimicking the architecture of the human airway. nih.gov This model is invaluable for studying this compound's effects on mucus production and mucociliary clearance.

Lung Organoids: These three-dimensional, self-organizing structures derived from stem cells contain multiple lung cell types and can model aspects of lung development and disease, offering a more complex system than 2D cultures. nih.gov

Organ-on-a-Chip Models: These microfluidic devices, often called "lung-on-a-chip," can simulate the dynamic environment of the lung, including mechanical forces of breathing and blood flow. nih.govresearchgate.net They enable the co-culture of different cell types, such as epithelial and endothelial cells, to model the alveolar-capillary barrier and inflammatory cell trafficking. emulatebio.comyoutube.com

Table 3: Comparison of Disease Models for this compound Research

| Model Type | Advantages | Limitations | Application for this compound |

|---|---|---|---|

| Traditional Animal Models (e.g., guinea pig) | Provides systemic biological context (pharmacokinetics, whole-organism response). | Species differences may not accurately reflect human pathophysiology. | Initial in vivo proof-of-concept for bronchodilatory effects. |

| Submerged Cell Monocultures | High-throughput, reproducible, mechanistic studies on single cell types. | Lacks physiological architecture and cell-cell interactions. | Basic dose-response and cytotoxicity screening. |

| Air-Liquid Interface (ALI) Cultures | Recreates pseudostratified airway epithelium; good for studying barrier function and mucus. | Lacks vascular and immune components. | Assess impact on inflammation, barrier integrity, and mucus secretion. |

| Lung-on-a-Chip | Includes mechanical forces (breathing, flow), cell co-culture, and tissue interfaces. | Lower throughput, technically complex. | Model complex responses like inflammatory cell recruitment and edema. |

Integration of Omics Data in Pharmacological Characterization

A systems-level understanding of this compound's effects can be achieved by integrating various "omics" technologies. This approach moves beyond a single target focus to create a comprehensive picture of the drug's impact on cellular and molecular networks. nih.govnih.gov

Future research should incorporate:

Pharmacogenomics: To identify genetic variations that influence patient response to this compound. nih.govnih.gov By correlating genetic markers with treatment outcomes in cellular models, it may be possible to predict which patient populations would benefit most. frontiersin.orgmdpi.com

Transcriptomics (RNA-Seq): To analyze how this compound alters gene expression in target cells (e.g., bronchial epithelial cells). This can reveal the broader cellular pathways modulated by the drug, including those related to inflammation, airway remodeling, and cellular stress.

Proteomics: To quantify changes in the cellular proteome following this compound treatment. This can confirm that transcriptomic changes translate to the protein level and can identify post-translational modifications that are critical for cell signaling.

Metabolomics: To study how this compound affects the metabolic profile of cells. This could uncover impacts on cellular energy production or the synthesis of inflammatory mediators.

The true power of this approach lies in the bioinformatic integration of these multi-omics datasets to build predictive models of drug action and identify potential biomarkers for efficacy. mdpi.com

Table 4: Application of Omics Technologies in this compound Research

| Omics Technology | Key Question to Address | Potential Outcome |

|---|---|---|

| Pharmacogenomics | Are there genetic variants that alter response to this compound? | Identification of patient subpopulations likely to respond. |

| Transcriptomics | Which gene networks are modulated by this compound in airway cells? | Unbiased view of affected signaling and inflammatory pathways. |

| Proteomics | How does the protein landscape change upon this compound treatment? | Validation of gene expression changes and discovery of new protein targets. |

| Metabolomics | Does this compound alter cellular metabolism or lipid mediator profiles? | Insight into the drug's impact on cellular energy and inflammatory processes. |

Exploration of Novel Synthetic Pathways for Analog Generation

The core structure of this compound, a benzo[b]thiophene-2-carboxylic acid, serves as a scaffold that can be chemically modified to create analogs with improved properties. acs.org Exploring novel and efficient synthetic pathways is essential for generating a library of related compounds for structure-activity relationship (SAR) studies.

Future synthetic chemistry efforts should focus on:

Developing Efficient Routes: Current synthetic methods for benzo[b]thiophene derivatives can be multi-step and low-yielding. beilstein-journals.orgresearchgate.net The development of more streamlined and scalable synthetic routes would facilitate the rapid production of analogs.

Combinatorial Chemistry: Employing combinatorial chemistry techniques would allow for the systematic and parallel synthesis of a large number of this compound analogs. nih.govnih.gov This involves modifying various positions on the benzo[b]thiophene scaffold with a diverse set of chemical building blocks. nih.govyoutube.com

Diversity-Oriented Synthesis: This approach aims to create a library of structurally diverse and complex molecules from a common starting material, increasing the chances of discovering analogs with novel biological activities or improved selectivity.

The goal of generating these analogs would be to optimize the parent compound, for instance, by enhancing its potency for a specific PDE isoform, improving its metabolic stability, or reducing its affinity for identified off-targets.

Table 5: Strategies for this compound Analog Generation

| Strategy | Description | Primary Goal |

|---|---|---|

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the this compound scaffold and testing for biological activity. | Identify key chemical features responsible for potency and selectivity. |

| Combinatorial Synthesis | Rapid, parallel synthesis of a large library of related compounds. | Efficiently explore chemical space around the this compound core. |

| Bioisosteric Replacement | Replacing functional groups (e.g., carboxylic acid) with other groups that have similar physical or chemical properties. | Improve pharmacokinetic properties (e.g., absorption, metabolism) while retaining activity. |

Q & A

Q. What experimental models are most appropriate for evaluating Tibenelast's anti-inflammatory mechanisms in preclinical studies?

this compound's efficacy as a PDE4 inhibitor is commonly assessed using guinea pig eosinophils stimulated with platelet-activating factor (PAF) or opsonized zymosan (OZ) to measure leukotriene B4 (LTB4) release, and human peripheral blood monocytes stimulated with lipopolysaccharide (LPS) to evaluate tumor necrosis factor-alpha (TNF-α) inhibition . Key parameters include:

- Cell viability : Ensure baseline LTB4/TNF-α release (e.g., 146 ± 11 pg/10⁶ cells for LTB4 in unstimulated eosinophils) to validate stimulation efficacy.

- Concentration ranges : Test this compound at 10⁻¹⁰ M to 10⁻³ M to capture dose-response relationships.

- Controls : Compare with established PDE4 inhibitors (e.g., rolipram) and anti-asthmatic drugs (e.g., theophylline) for benchmarking .

Q. How should researchers design dose-response experiments to determine this compound's IC50 values accurately?

- Use logarithmic concentration intervals (e.g., 10-fold dilutions) to span the likely effective range.

- Include at least three biological replicates to account for variability in primary cell responses.

- Statistically validate significance thresholds (e.g., this compound achieves significant LTB4 inhibition at ≥10⁻⁴ M in eosinophils, p < 0.05) .

- Example protocol :

| Stimulant | Cell Type | This compound Concentration Range | Key Output |

|---|---|---|---|

| PAF (1 µM) | Guinea Pig Eosinophils | 10⁻¹⁰ M – 10⁻³ M | LTB4 inhibition (IC50 = ~10⁻⁴ M) |

| LPS (20 µg/mL) | Human Monocytes | 10⁻¹⁰ M – 10⁻³ M | TNF-α inhibition (IC50 = To be determined) |

Q. What are the standard assays for confirming this compound's PDE4 isoform selectivity?

- Radiometric assays : Measure hydrolysis of cAMP/cGMP using purified PDE4 isoforms.

- Cell-based assays : Compare this compound's potency in cells expressing PDE4 subtypes (e.g., PDE4A, PDE4B) versus PDE3.

- Negative controls : Include PDE3-specific inhibitors (e.g., milrinone) to confirm absence of cross-reactivity .

Advanced Research Questions

Q. How can researchers reconcile contradictory IC50 values for this compound across different inflammatory models?

Discrepancies may arise from:

- Cell-specific signaling : Eosinophils (LTB4 inhibition) vs. monocytes (TNF-α inhibition) have distinct PDE4 expression profiles.

- Stimulant interactions : PAF vs. LPS may activate divergent pathways affecting PDE4 activity.

- Methodological variability : Differences in incubation times, cAMP measurement techniques, or statistical thresholds. Mitigation strategy : Perform parallel assays in matched models using identical protocols and report raw data (e.g., basal vs. stimulated release) for cross-study validation .

Q. What strategies optimize this compound's in vitro stability and solubility for long-term cytokine inhibition studies?

- Solubility enhancers : Use dimethyl sulfoxide (DMSO) at ≤0.1% to prevent cytotoxicity.

- Buffer optimization : Maintain pH 7.4 with HEPES buffer to mimic physiological conditions.

- Stability testing : Pre-incubate this compound in culture medium at 37°C for 24 hours and quantify degradation via HPLC .

Q. How does this compound's efficacy compare to next-generation PDE4 inhibitors in suppressing cytokine cascades?

- Comparative metrics :

| Inhibitor | Target | IC50 (LTB4 Inhibition) | IC50 (TNF-α Inhibition) |

|---|---|---|---|

| This compound | PDE4 | 10⁻⁴ M | Pending data |

| Rolipram | PDE4 | 10⁻⁶ M | 10⁻⁷ M (hypothetical) |

- Mechanistic differentiation : Assess transcriptional vs. post-translational effects using qPCR (e.g., TNF-α mRNA suppression) and ELISA (protein secretion) .

Q. What integrative approaches resolve conflicting data on this compound's pharmacokinetics and tissue distribution?

- Multi-omics : Pair LC-MS/MS pharmacokinetic profiling with transcriptomic analysis of PDE4-related pathways in target tissues (e.g., lung).

- In silico modeling : Predict tissue permeability using logP values and molecular dynamics simulations .

Methodological Guidelines

- Data reporting : Follow Beilstein Journal guidelines for experimental reproducibility, including full characterization of new compounds and raw data deposition .

- Statistical rigor : Define "significance" thresholds a priori (e.g., p < 0.05) and justify deviations from standard protocols (e.g., non-logarithmic concentration intervals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.